9-propyl-9H-carbazole
Overview
Description
9-Propyl-9H-carbazole is an organic compound belonging to the carbazole family, characterized by a three-ring system containing a pyrrole ring fused on either side to a benzene ring.
Mechanism of Action
Target of Action
Carbazole derivatives have been found to interact with various biological targets, including enzymes and receptors .
Mode of Action
It’s known that carbazole derivatives can interact with their targets through various mechanisms, such as binding to active sites or allosteric sites, leading to changes in the target’s function . In the case of 9-propyl-9H-carbazole, it has been suggested that the compound facilitates resistive switching by the applied voltage .
Biochemical Pathways
It’s known that carbazole derivatives can influence various biochemical pathways depending on their specific targets .
Pharmacokinetics
It’s known that the compound is a solid at room temperature , which could influence its absorption and distribution
Result of Action
It’s known that carbazole derivatives can have various effects at the molecular and cellular level, depending on their specific targets and mode of action .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s storage temperature can affect its stability . Additionally, the compound’s interaction with its environment, such as its solubility in different solvents, can influence its action and efficacy.
Biochemical Analysis
Biochemical Properties
Carbazole derivatives have been shown to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Carbazole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Some carbazole derivatives have been shown to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
Some carbazole derivatives have been shown to exhibit resistive switching by the applied voltage, which modulates charge transport, and trapping/detrapping of charges in localized states within the bulk of the polymer
Preparation Methods
The synthesis of 9-propyl-9H-carbazole typically involves the alkylation of carbazole. One common method includes the reaction of carbazole with propyl bromide in the presence of a base such as sodium hydroxide and a phase transfer catalyst like tetra-n-butylammonium iodide. The reaction is carried out in a biphasic mixture of water and toluene, followed by refluxing for several hours . Industrial production methods may involve similar synthetic routes but are optimized for larger scale production and higher yields.
Chemical Reactions Analysis
9-Propyl-9H-carbazole undergoes various chemical reactions, including:
Common reagents used in these reactions include oxidizing agents like N-bromo succinimide for bromination and reducing agents like lithium aluminum hydride for reduction. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
9-Propyl-9H-carbazole has a wide range of applications in scientific research:
Organic Electronics: It is used in the development of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) due to its excellent charge transport properties.
Photovoltaics: The compound is employed in dye-sensitized solar cells as a charge-transporting material.
Memory Devices: It is incorporated into resistive random-access memory (ReRAM) devices, where it facilitates resistive switching by applied voltage.
Biological Research: Carbazole derivatives have shown potential in medicinal chemistry, particularly in the development of antibacterial, antitumor, and anti-inflammatory agents.
Comparison with Similar Compounds
9-Propyl-9H-carbazole can be compared with other carbazole derivatives such as:
9-Ethylcarbazole: Similar in structure but with an ethyl group instead of a propyl group, used in similar applications.
9-Phenylcarbazole: Contains a phenyl group, offering different electronic properties and applications.
9-Butyl-9H-carbazole: Features a butyl group, used in organic electronics and photovoltaics.
The uniqueness of this compound lies in its specific alkyl substitution, which influences its solubility, electronic properties, and suitability for various applications.
Properties
IUPAC Name |
9-propylcarbazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N/c1-2-11-16-14-9-5-3-7-12(14)13-8-4-6-10-15(13)16/h3-10H,2,11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAWLNVOLYNXWPL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=CC=CC=C2C3=CC=CC=C31 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00302556 | |
Record name | N-propyl-carbazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00302556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1484-10-2 | |
Record name | N-Propylcarbazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1484-10-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 151853 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001484102 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC151853 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=151853 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-propyl-carbazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00302556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 9-PROPYL-9H-CARBAZOLE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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